

Spectroscopic Comparison of Phenylpyridine Derivatives for Research and Development

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Compound of Interest

Compound Name: 2-Bromo-5-phenylpyridin-3-amine

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A detailed analysis of the spectroscopic characteristics of selected aminophenylpyridine compounds, offering insights for researchers and professionals in drug discovery.

Due to the limited availability of comprehensive public spectroscopic data for **2-Bromo-5-phenylpyridin-3-amine**, this guide presents a comparative analysis of a closely related, well-characterized compound: Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate. This compound is compared with two other aminopyridine derivatives, 2-Amino-5-phenylpyridine and 3-Amino-5-bromopyridine, to highlight the influence of different substituents on their spectroscopic properties. This information is crucial for the identification, characterization, and development of novel pyridine-based compounds in pharmaceutical research.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three selected phenylpyridine derivatives.

Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate

Spectroscopic Data	Values
^1H NMR (400 MHz, CDCl_3)	δ 8.08–8.00 (m, 2H), 7.89 (d, $J = 7.3$ Hz, 1H), 7.50–7.41 (m, 3H), 6.95 (s, 1H), 4.37 (q, $J = 7.2$ Hz, 2H), 4.31 (q, $J = 7.2$ Hz, 2H), 2.13–2.03 (m, 2H), 1.82–1.73 (m, 2H), 1.69–1.59 (m, 1H), 1.52–1.45 (m, 2H), 1.44–1.21 (m, 10H)
^{13}C NMR (100 MHz, CDCl_3)	δ 169.07, 166.81, 159.84, 157.44, 146.05, 138.38, 130.08, 128.73, 127.33, 105.98, 100.48, 61.84, 61.35, 49.42, 32.99, 26.08, 24.94, 14.26, 14.16
Mass Spectrometry (HRMS)	m/z $[\text{M} + \text{H}]^+$, calcd for $\text{C}_{23}\text{H}_{29}\text{N}_2\text{O}_4$: 397.2127, found: 397.2112
Infrared (IR) Spectroscopy	Data not readily available in the searched literature.

2-Amino-5-phenylpyridine

Spectroscopic Data	Values
^1H NMR	Consistent with structure[1].
^{13}C NMR	Data not readily available in the searched literature.
Mass Spectrometry	Molecular Weight: 170.22[1].
Infrared (IR) Spectroscopy	Data not readily available in the searched literature.

3-Amino-5-bromopyridine

Spectroscopic Data	Values
^1H NMR	Spectral data available[2].
^{13}C NMR	Data not readily available in the searched literature.
Mass Spectrometry	Molecular Weight: 173.01[3].
Infrared (IR) Spectroscopy	Spectral data available.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These can be adapted for specific compounds and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:** Obtain the spectrum using a standard pulse sequence. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- **^{13}C NMR Acquisition:** Obtain the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.
- **Instrumentation:** Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Scan the sample over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). The data is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Signaling Pathway and Experimental Workflow

Aminopyridine derivatives are of significant interest in drug discovery, particularly as inhibitors of various protein kinases. One such important pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[4][5] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.

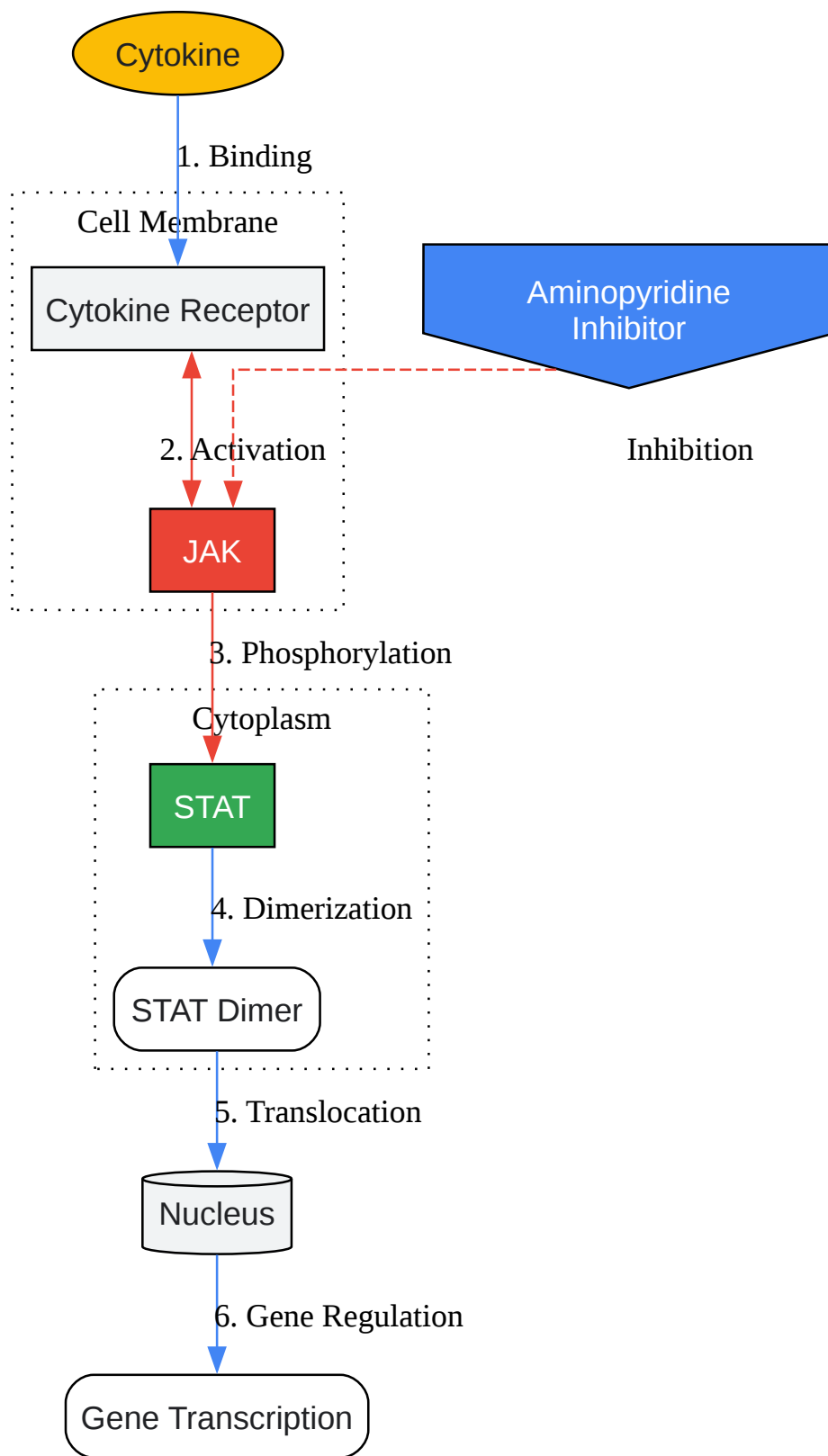
The following diagram illustrates a generalized workflow for the screening of aminopyridine compounds as potential JAK2 inhibitors.



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Caption: Workflow for the discovery of aminopyridine-based JAK2 inhibitors.

The diagram below depicts a simplified representation of the JAK/STAT signaling pathway, a common target for aminopyridine-based inhibitors.



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Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.

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